2-(3-Chloro-5-fluorophenoxy)acetic acid
Overview
Description
2-(3-Chloro-5-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol . This compound is characterized by the presence of a chloro and a fluoro substituent on the phenoxyacetic acid moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(3-Chloro-5-fluorophenoxy)acetic acid typically involves the reaction of 3-chloro-5-fluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
2-(3-Chloro-5-fluorophenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include bases like sodium hydroxide for nucleophilic substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted phenoxyacetic acids, alcohols, and esters.
Scientific Research Applications
2-(3-Chloro-5-fluorophenoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenoxy)acetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(3-Chloro-5-fluorophenoxy)acetic acid can be compared with other phenoxyacetic acid derivatives such as:
2-(4-Chloro-3-fluorophenoxy)acetic acid: Similar in structure but with different positional isomers of the chloro and fluoro groups.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Another positional isomer with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other isomers.
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNPUFAQCUAJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879301 | |
Record name | Phenoxyacetic acid, 3-CL-5-F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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